molecular formula C15H19NO3 B1297405 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS No. 39514-19-7

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Cat. No. B1297405
CAS RN: 39514-19-7
M. Wt: 261.32 g/mol
InChI Key: JYFGIESQUYQLGM-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate, also known as 1-benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride , is a chemical compound used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It serves as a building block for the syntheses of receptor agonists and antagonists .


Synthesis Analysis

This compound is used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivative . It has also been used in the synthesis of pyrido[3,4-d]pyrimidines by condensation .


Molecular Structure Analysis

The molecular formula of Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate is C15H19NO3 . The SMILES string representation is CCOC(=O)C1CCN(CC1=O)Cc2ccccc2 .


Chemical Reactions Analysis

Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate is used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It is also used as a building block for the syntheses of receptor agonists and antagonists . It has been used in the synthesis of pyrido[3,4-d]pyrimidines by condensation .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate is 261.32 . It is soluble in NH4OH at 25 mg/mL, forming a clear, yellow solution .

Scientific Research Applications

  • Synthesis of Chromeno[3,4-c]pyridin-5-ones

    • Field : Organic Chemistry
    • Application : Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is used in the synthesis of chromeno[3,4-c]pyridin-5-ones .
    • Method : The exact method of how this compound is used in the synthesis of chromeno[3,4-c]pyridin-5-ones is not specified in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Synthesis of Receptor Agonists and Antagonists

    • Field : Medicinal Chemistry
    • Application : This compound is used as a building block for the syntheses of receptor agonists and antagonists .
    • Method : The exact method of how this compound is used in the syntheses of receptor agonists and antagonists is not specified in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Synthesis of 4-Amino-5-Chloro-2-Methoxy-N Derivative

    • Field : Medicinal Chemistry
    • Application : It was used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N derivative .
    • Method : The exact method of how this compound is used in the synthesis of the 4-amino-5-chloro-2-methoxy-N derivative is not specified in the source .
    • Results : The results or outcomes of this application are not provided in the source .

Safety And Hazards

The compound is classified under GHS07. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFGIESQUYQLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960138
Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

CAS RN

39514-19-7, 52763-21-0
Record name Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=39514-19-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The anion of ethyl 3-oxo-1-phenylmethyl-4-piperidinecarboxylate is prepared according to Example 1(a) above, from 30.7 g (0.1 mole) of 4-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]butanoate in 700 ml of toluene and 5 g (0.1 mole) of 50% strength sodium hydride.
Name
4-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]butanoate
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
AY Kuznetsov, NL Nam, SV Chapyshev - Chemistry of Heterocyclic …, 2007 - Springer
… With the aim of developing novel synthetic methods for pyrido[3,4-d]pyrimidines we have now studied the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1) with …
Number of citations: 4 link.springer.com
АЮ Кузнецов, НЛ Нам, СВ Чапышев - Chemistry of Heterocyclic …, 2023 - hgs.osi.lv
A method has been developed for the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5, 6, 7, 8-tetrahydropyrido [3, 4-d] pyrimidines by condensation of ethyl 1-benzyl-3-…
Number of citations: 3 hgs.osi.lv
Z Guo, BP Patel, RM Corbett, A Goswami… - Tetrahedron …, 2006 - Elsevier
… The present work describes the microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate 1 to make the ethyl cis-(3R,4R)-1-benzyl-3R-hydroxypiperidine-4R-carboxylate 2a in …
Number of citations: 8 www.sciencedirect.com
PA Lorenzetto, A Strehler, P Rüedi - Helvetica chimica acta, 2006 - Wiley Online Library
… Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (4· HCl; 2 g) was added to a suspension of commercial (COOP, Zurich) lyophilized bakers yeast (130 g) and tap water (2 l) …
Number of citations: 5 onlinelibrary.wiley.com
AY Kuznetsov, SV Chapyshev - Chemistry of Heterocyclic Compounds, 2007 - Springer
… The study carried out shows that the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridinecarboxamidines leads to production of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-…
Number of citations: 5 link.springer.com
BY Hao, JQ Liu, WH Zhang, XZ Chen - Synthesis, 2011 - thieme-connect.com
… a key intermediate for the synthesis of CP-690550 (a potent protein kinase inhibitor), is prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate …
Number of citations: 5 www.thieme-connect.com
АЮ Кузнецов, СВ Чапышев - Chemistry of Heterocyclic Compounds, 2023 - 5.179.29.131
… for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5, 6, 7, 8-tetrahydropyrido [3, 4-d] pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate …
Number of citations: 3 5.179.29.131
P Lorenzetto, M Wächter, P Rüedi - Helvetica Chimica Acta, 2011 - Wiley Online Library
… Stereochemical Outcome of the Reduction of Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate (1) under Various Conditions: Anal. HPLC Parameters and Chiroptical Properties of the trans…
Number of citations: 6 onlinelibrary.wiley.com
M Solymár, E Forró, F Fülöp - Tetrahedron: Asymmetry, 2004 - Elsevier
The highly enantioselective (E>200) kinetic resolution of (±)-ethyl cis-(±)-4 and trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate (±)-5 was achieved by Pseudomonas …
Number of citations: 19 www.sciencedirect.com
JB Fell, JP Fischer, BR Baer, JF Blake… - Journal of medicinal …, 2020 - ACS Publications
… Synthesis of the click probe 24 was initiated by treatment of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with methyl carbamimidothioate and sodium ethoxide in ethanol to form the …
Number of citations: 295 pubs.acs.org

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